molecular formula C9H11N3O2 B1361994 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide CAS No. 50785-58-5

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B1361994
CAS No.: 50785-58-5
M. Wt: 193.2 g/mol
InChI Key: NVMUGOZCZZZROI-UHFFFAOYSA-N
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Description

2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a hydrazino group, a methylphenyl group, and an oxoacetamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a precursor for biologically active molecules, including pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It could be utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide typically involves the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.

    Reduction: Reduction reactions may convert the oxoacetamide moiety to an amide or amine group.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amides or amines.

Mechanism of Action

The mechanism by which 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and oxoacetamide groups. These interactions may modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide
  • 4-(2-(2-Hydroxybenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide
  • 4-(2-(4-Hydroxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or chemical properties, making it valuable for targeted research and development.

Properties

IUPAC Name

2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUGOZCZZZROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368764
Record name 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50785-58-5
Record name 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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